Cas no 955963-19-6 (4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole)

4-(Chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group, a naphthyl moiety, and a phenyl ring. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized materials. The chloromethyl group offers reactivity for further derivatization, enabling nucleophilic substitution or cross-coupling reactions. The naphthyl and phenyl substituents contribute to steric and electronic modulation, enhancing its utility in medicinal chemistry or materials science. This compound is suitable for researchers developing novel pyrazole-based ligands, catalysts, or bioactive compounds, given its balanced reactivity and stability under controlled conditions.
4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole structure
955963-19-6 structure
商品名:4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole
CAS番号:955963-19-6
MF:C20H15ClN2
メガワット:318.799503564835
CID:6782108
PubChem ID:1480741

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole
    • 4-(chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
    • 5W-0334
    • 955963-19-6
    • AKOS005094391
    • 4-(chloromethyl)-3-naphthalen-2-yl-1-phenylpyrazole
    • インチ: 1S/C20H15ClN2/c21-13-18-14-23(19-8-2-1-3-9-19)22-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2
    • InChIKey: LRJNBZQUUHLQIH-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CN(C2C=CC=CC=2)N=C1C1C=CC2C=CC=CC=2C=1

計算された属性

  • せいみつぶんしりょう: 318.0923762g/mol
  • どういたいしつりょう: 318.0923762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.2

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-10mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
10mg
¥819.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-20mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
20mg
¥1210.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-25mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
25mg
¥1417.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-2mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
2mg
¥630.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-1mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
1mg
¥556.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-5mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
5mg
¥682.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-100mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
100mg
¥1755.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633231-50mg
4-(Chloromethyl)-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole
955963-19-6 98%
50mg
¥1328.00 2024-04-24

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole 関連文献

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazoleに関する追加情報

Introduction to 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole (CAS No. 955963-19-6)

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole (CAS No. 955963-19-6) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a pyrazole core with aromatic substituents and a chloromethyl functional group, making it a versatile intermediate for the synthesis of biologically active molecules. The pyrazole moiety is particularly noteworthy, as it is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets and exhibit a wide range of pharmacological activities.

The chloromethyl group appended to the pyrazole ring introduces reactivity that is highly valuable in medicinal chemistry. This functional handle allows for further derivatization through nucleophilic addition reactions, enabling the construction of more complex molecular architectures. Such modifications are often employed to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties of drug candidates. The presence of both phenyl and naphthyl aromatic rings in this compound not only contributes to its structural complexity but also suggests potential for significant electronic and steric effects that can influence its biological behavior.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole and biological targets. Studies have demonstrated that the compound can engage with proteins and enzymes through multiple binding modes, including hydrogen bonding, π-stacking interactions, and hydrophobic effects. These insights have been instrumental in guiding the design of novel derivatives with enhanced therapeutic potential. For instance, virtual screening campaigns have identified analogs of this compound that exhibit promising activity against enzymes involved in inflammatory pathways, making them attractive candidates for further development.

The naphthyl substituent at the 3-position of the pyrazole ring is particularly interesting from a structural perspective. Naphthalene derivatives are well-known for their ability to modulate receptor binding and metabolic profiles. In the context of 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole, the naphthyl group may contribute to the compound's solubility and bioavailability while also influencing its interactions with biological targets. Comparative studies have shown that replacing the naphthyl ring with other aromatic systems can significantly alter the pharmacological profile of related compounds, highlighting the importance of this structural feature.

In terms of synthetic methodology, 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole serves as a valuable building block for constructing more complex scaffolds. The chloromethyl group can be readily converted into other functional groups such as alcohols, amines, or thiols through standard organic transformations. These intermediates are then suitable for further elaboration using cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in modern drug synthesis. The phenyl ring provides an additional handle for derivatization, allowing chemists to explore diverse chemical space.

The pharmaceutical industry has been particularly interested in exploring the potential of 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole as a lead compound for drug development. Preclinical studies have shown that derivatives of this molecule exhibit inhibitory activity against various therapeutic targets, including kinases and transcription factors implicated in cancer and inflammation. The ability to fine-tune the structure through rational molecular design has led to several promising candidates that are currently undergoing further investigation.

Molecular dynamics simulations have provided valuable insights into the conformational dynamics of 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole in solution and upon binding to biological targets. These studies have revealed that the compound adopts multiple conformations depending on its environment, which can influence its binding affinity and specificity. Understanding these conformational changes has allowed researchers to design derivatives with improved pharmacokinetic properties and reduced off-target effects.

The role of 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole in medicinal chemistry extends beyond its use as an intermediate; it also serves as a model system for studying structure-activity relationships (SAR). By systematically varying substituents on the pyrazole core and aromatic rings, researchers can gain insights into how different structural features contribute to biological activity. This information is crucial for developing rational drug design strategies that maximize efficacy while minimizing side effects.

Recent patents have highlighted the utility of 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole in synthesizing novel therapeutic agents. These patents describe methods for preparing derivatives of this compound that exhibit enhanced potency against specific disease targets. The versatility of this scaffold has made it an attractive choice for pharmaceutical companies looking to develop innovative treatments for unmet medical needs.

The future prospects for 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole are bright, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in synthetic chemistry continue to unlock new possibilities for modifying this compound's structure, while computational methods provide powerful tools for predicting its biological behavior. As our understanding of molecular interactions deepens, so too does our ability to harness the potential of this remarkable heterocyclic compound.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量